molecular formula C21H20ClN3O2 B2604194 Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride CAS No. 1323535-03-0

Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride

Cat. No.: B2604194
CAS No.: 1323535-03-0
M. Wt: 381.86
InChI Key: JXHVPPPGUOZNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with cyano and ethyl groups, and an ethyl benzoate moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride typically involves multi-step organic reactionsThe final step involves the coupling of the quinoline derivative with ethyl 4-aminobenzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine-substituted quinoline compounds. Substitution reactions can lead to various quinoline derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological processes such as cell proliferation and apoptosis. The cyano group may also play a role in the compound’s biological activity by forming interactions with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit similar biological activities.

    Ethyl 4-amino benzoate derivatives: These compounds have similar structural features and are used in similar applications

Uniqueness

Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride is unique due to its specific substitution pattern on the quinoline ring and the presence of both cyano and ethyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[(3-cyano-6-ethylquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2.ClH/c1-3-14-5-10-19-18(11-14)20(16(12-22)13-23-19)24-17-8-6-15(7-9-17)21(25)26-4-2;/h5-11,13H,3-4H2,1-2H3,(H,23,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHVPPPGUOZNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.